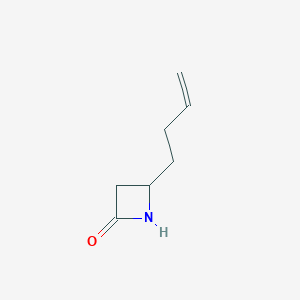

2-Azetidinone, 4-(3-butenyl)-

Description

Historical Context and Significance of the β-Lactam Core Structure in Synthetic Chemistry

The story of the β-lactam, or 2-azetidinone, ring is intrinsically linked with the revolution in medicine brought about by antibiotics. wikipedia.orgwikipedia.org The discovery of penicillin in the 1920s and its clinical application in the 1940s marked the dawn of the antibiotic era. frontiersin.orgnih.gov The central feature of penicillin is the bicyclic system containing a β-lactam ring fused to a thiazolidine (B150603) ring. lecturio.com This strained four-membered cyclic amide was identified as the key pharmacophore responsible for its antibacterial activity, which functions by inhibiting bacterial cell wall biosynthesis. wikipedia.orglecturio.com

The initial focus on penicillins quickly expanded, leading to the discovery and development of a vast family of β-lactam antibiotics. wikipedia.org Research up to 1970 was largely concerned with penicillins and cephalosporins, but has since diversified significantly. wikipedia.org This has led to the emergence of other major classes, including the carbapenems and the monobactams. nih.govnih.gov Monobactams, such as aztreonam, are notable for their isolated, monocyclic β-lactam ring, which reduces cross-reactivity in patients with penicillin allergies. frontiersin.orgnih.gov Carbapenems, like imipenem, possess a broad spectrum of activity and high resistance to many β-lactamase enzymes, which bacteria produce to deactivate β-lactam antibiotics. nih.govmdpi.com

Beyond their medicinal importance, β-lactams have proven to be exceptionally versatile synthetic intermediates. d-nb.info The inherent ring strain of the 2-azetidinone core makes it susceptible to selective ring-opening reactions, providing access to a variety of valuable synthons, particularly β-amino acids and their derivatives. nih.gov This utility has been so widely recognized that it has given rise to what is known as the "β-Lactam Synthon Method." d-nb.info The ability to control the stereochemistry at the C3 and C4 positions during synthesis has made chiral β-lactams indispensable building blocks for the asymmetric synthesis of natural products, peptides, and other complex, biologically active molecules. researchgate.netum.es

Table 1: Major Classes of β-Lactam Antibiotics

| Class | Core Structure | Example | Key Feature |

| Penicillins | Penam (β-lactam fused to a thiazolidine ring) | Penicillin G | The original class of β-lactam antibiotics. |

| Cephalosporins | Cephem (β-lactam fused to a dihydrothiazine ring) | Cefaclor | Broader spectrum of activity than early penicillins. nih.gov |

| Carbapenems | Carbapenem (B1253116) (β-lactam fused to a five-membered ring with a carbon atom at position 1) | Imipenem | Very broad spectrum of activity and resistance to β-lactamases. mdpi.com |

| Monobactams | 2-Azetidinone (unfused β-lactam ring) | Aztreonam | Monocyclic structure, useful for patients with penicillin allergies. frontiersin.orgrsc.org |

Unique Structural Features and Synthetic Challenges Posed by the 4-(3-Butenyl) Substituent

The 4-(3-butenyl) substituent imparts a unique set of properties and synthetic challenges to the 2-azetidinone scaffold. This unactivated terminal alkene serves as a versatile functional handle, allowing for a wide array of subsequent chemical transformations. However, its presence also introduces specific considerations during the initial synthesis of the β-lactam ring and subsequent manipulations.

The synthesis of 4-substituted-2-azetidinones is most commonly achieved through the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction. wikipedia.org The stereochemical outcome of this reaction (cis vs. trans) is highly dependent on the reactants and reaction conditions. mdpi.com Another significant method involves the cyclization of β-amino esters using Grignard reagents. wikipedia.org The synthesis of 4-(3-butenyl)-2-azetidinone, specifically, has been accomplished via the nucleophilic substitution of 4-acetoxyazetidin-2-one with but-3-enylmagnesium bromide.

The key challenge and opportunity provided by the 4-(3-butenyl) group lies in its olefinic nature. The terminal double bond is a site for a multitude of selective chemical reactions that can be used to build molecular complexity. One of the most powerful of these is olefin metathesis. beilstein-journals.orglibretexts.org

Key Synthetic Transformations of the 4-(3-Butenyl) Group:

Cross-Metathesis (CM): This reaction allows for the coupling of the butenyl side chain with other olefins, providing a direct route to elongate and diversify the C4 substituent. organic-chemistry.org This is a powerful tool for creating libraries of analogues for structure-activity relationship studies.

Ring-Closing Metathesis (RCM): If another alkene is present elsewhere in the molecule, typically attached to the nitrogen atom, RCM can be employed to construct novel bicyclic and macrocyclic structures fused to the β-lactam core. researchgate.netrsc.orgnih.gov This strategy is a cornerstone of modern synthetic chemistry for accessing complex ring systems. researchgate.net

Other Olefin Reactions: The double bond can also participate in a range of other standard alkene transformations, such as oxidation, reduction, and various addition reactions, further highlighting its utility as a synthetic handle.

The presence of the butenyl group can influence the reactivity of the β-lactam ring itself. The substituent at C4 can affect the stereoselectivity of reactions at the C3 position by directing incoming reagents to the face opposite the substituent. researchgate.net While the butenyl group is electronically neutral, its steric bulk is a factor in controlling the approach of reactants. A significant challenge is to perform reactions on the butenyl group without affecting the sensitive β-lactam ring, which is prone to cleavage under harsh conditions. Therefore, mild and selective reaction conditions are paramount. rsc.org

Overview of Current Research Trajectories and Future Directions

Current research involving 2-Azetidinone, 4-(3-butenyl)- and related 4-alkenyl β-lactams is heavily focused on leveraging the butenyl group as a linchpin for constructing complex molecular architectures. The application of metathesis reactions remains a dominant theme.

One major research trajectory involves the use of 4-alkenyl-β-lactams in the synthesis of macrocycles. acs.org For example, the ring-opening coupling of 4-alkenyl-β-lactams with other functionalized molecules, followed by a key ring-closing metathesis step, has been used to synthesize novel macrocyclic compounds. acs.org This approach highlights the dual role of the β-lactam: first as a chiral building block to set stereochemistry, and second as a latent reactive site, with the C4-alkenyl group serving as the anchor point for macrocyclization.

The development of new catalytic methods for β-lactam synthesis and functionalization is another active area of research. rsc.orgsioc-journal.cn This includes the exploration of novel transition-metal catalysts and photoredox-catalyzed reactions to construct and modify the β-lactam scaffold under increasingly mild conditions. rsc.orgbeilstein-journals.org These advanced methods aim to improve efficiency, stereoselectivity, and functional group tolerance, opening the door to previously inaccessible β-lactam structures. rsc.orgrsc.org

Future directions in this field will likely focus on several key areas:

Asymmetric Catalysis: The development of more efficient and highly stereoselective catalytic methods for the synthesis of 4-alkenyl-β-lactams will continue to be a priority. um.esrsc.org This will enable access to a wider range of enantiomerically pure building blocks for chiral synthesis.

Tandem and Cascade Reactions: Designing reactions where the butenyl group participates in a cascade sequence following the formation or a reaction of the β-lactam ring could lead to highly efficient constructions of polycyclic systems. Radical cyclizations of enyne-azetidinones, for instance, have been shown to produce fused bicyclic β-lactams. acs.org

Sustainable Chemistry: There is a growing emphasis on developing "greener" synthetic routes, utilizing less hazardous reagents and solvents, and improving atom economy. d-nb.info Electrochemical methods and visible-light-mediated reactions are gaining traction in β-lactam chemistry for this reason. d-nb.inforsc.org

New Bioactive Molecules: The 4-(3-butenyl)-2-azetidinone scaffold will continue to be used as a starting point for the synthesis of novel compounds with potential biological activity. The ability to easily modify the butenyl side chain via metathesis and other reactions makes it an ideal platform for generating molecular diversity in drug discovery programs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-enylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-3-4-6-5-7(9)8-6/h2,6H,1,3-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZPCHICPUFEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442964 | |

| Record name | 2-Azetidinone, 4-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74373-13-0 | |

| Record name | 2-Azetidinone, 4-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Azetidinone, 4 3 Butenyl

Cycloaddition-Based Routes to the Azetidinone Ring

Cycloaddition reactions are paramount in the construction of the 2-azetidinone framework. These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. For the synthesis of 4-substituted azetidinones like 4-(3-butenyl)-2-azetidinone, [2+2] and formal [4+2] cycloadditions are particularly relevant.

Staudinger Ketene-Imine [2+2] Cycloadditions for 4-Substituted Azetidinones

The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction, is a cornerstone for the synthesis of β-lactams. wikipedia.org This reaction involves the combination of a ketene (B1206846) and an imine to form the four-membered azetidinone ring. wikipedia.orgmdpi.com The versatility of this reaction allows for the introduction of various substituents at different positions of the β-lactam ring, making it a key method for producing structurally diverse 2-azetidinone derivatives. arkat-usa.org

The generally accepted mechanism for the Staudinger reaction is a stepwise process. arkat-usa.org It begins with the nucleophilic attack of the imine nitrogen on the ketene's sp-hybridized carbon atom, which leads to the formation of a zwitterionic intermediate. researchgate.netnih.gov This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the final 2-azetidinone product. arkat-usa.orgresearchgate.net

The conditions for the Staudinger reaction can be varied to optimize yields and influence stereoselectivity. Ketenes are often unstable and are typically generated in situ from precursors like acyl chlorides in the presence of a tertiary amine. mdpi.com The reaction can be carried out under thermal conditions, often by refluxing in a suitable solvent like toluene (B28343). mdpi.com

Photochemical methods can also be employed, for instance, through the Wolff-Rearrangement to generate ketenes in situ for the cycloaddition. organic-chemistry.org Microwave irradiation has emerged as a valuable tool, often leading to shorter reaction times and improved yields. grafiati.com For example, microwave-promoted cycloadditions have been used to synthesize trans-azetidinones with high stereoselectivity. mdpi.com The choice of solvent can also play a role, with solvents like dichloromethane (B109758) and toluene being commonly used. wikipedia.orgresearchgate.net

| Condition | Description |

| Thermal | Often involves refluxing in solvents like toluene. mdpi.com |

| Photochemical | Can utilize light-induced reactions like the Wolff-Rearrangement to generate ketenes. organic-chemistry.org |

| Microwave-Assisted | Can lead to faster reactions and higher yields. grafiati.com |

The stereochemical outcome of the Staudinger reaction is a critical aspect, as the formation of two new stereocenters at C3 and C4 can lead to cis and trans isomers. researchgate.net The diastereoselectivity is primarily governed by the competition between the direct ring closure of the initial zwitterionic intermediate and its isomerization to a more stable conformer before cyclization. arkat-usa.orgorganic-chemistry.org

Several factors influence the stereochemical outcome:

Substituents: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. arkat-usa.orgorganic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and leading to a preference for trans-β-lactams. arkat-usa.orgorganic-chemistry.org

Imine Geometry: The initial geometry of the imine plays a crucial role. (E)-imines generally lead to cis-β-lactams, while (Z)-imines tend to yield trans products. mdpi.com The isomerization of the starting imine can have a lower activation barrier than the C-N bond formation, which explains the observed stereochemical outcomes in some cases. nih.govacs.org

Reaction Temperature: Lower temperatures can sometimes favor the formation of the cis isomer. organic-chemistry.org

Density-functional theory studies have provided deeper insights into the origins of stereocontrol, highlighting the importance of the isomerization of the starting N-silylimine and torquoelectronic effects in the conrotatory cyclization step. nih.govacs.org

The use of dienyl ketenes, such as butadienyl ketene, in Staudinger cycloadditions provides a direct route to azetidinones with dienyl substituents. acs.orgthieme-connect.com Butadienyl ketene can be generated in situ from precursors like sorboyl chloride. thieme-connect.com The subsequent [2+2] cycloaddition with various imines has been shown to be a general method for synthesizing butadienyl-substituted β-lactams. thieme-connect.com

These 3-butadienylazetidinones are valuable intermediates as the dienyl functionality can be further exploited in subsequent reactions, such as Diels-Alder cycloadditions, to build more complex molecular architectures. acs.org The cycloaddition of butadienylketene with imines often proceeds with high trans diastereoselectivity. acs.org

Stereocontrol and Diastereoselective Outcomes in [2+2] Azetidinone Formation

Formal [4+2] Cycloadditions Involving Azetidinone Precursors

Formal [4+2] cycloadditions, or Diels-Alder reactions, represent another strategic approach to constructing heterocyclic systems that can serve as precursors to or be incorporated into the azetidinone framework. These reactions typically involve a 1,3-diene and a dienophile to form a six-membered ring.

Transition metal catalysis has significantly expanded the scope and efficiency of [4+2] cycloaddition reactions for the synthesis of complex carbo- and heterocyclic compounds. rsc.orgresearchgate.net Metals such as palladium, nickel, and rhodium can catalyze these reactions, often under milder conditions than traditional thermal methods. researchgate.netwilliams.edu

These metal-catalyzed processes can proceed through mechanisms distinct from the concerted Diels-Alder reaction, allowing for cycloadditions that are otherwise difficult or impossible. williams.edu For instance, nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes have been developed for the synthesis of hydroisoquinoline and hydroisoindole ring systems, which are prevalent in many natural products. williams.edu Furthermore, photoinduced formal [4+2]-cycloadditions of vinyldiazoacetates with various partners provide access to highly functionalized heterocyclic and bicyclic compounds with excellent diastereoselectivity. rsc.org The resulting cycloadducts can then be further elaborated to incorporate the azetidinone moiety.

Intramolecular 1,3-Dipolar Cycloaddition Approaches

Intramolecular 1,3-dipolar cycloadditions represent a powerful strategy for constructing complex polycyclic β-lactam systems. This approach involves the generation of a dipole within a molecule containing an unsaturated bond, leading to an internal cycloaddition to form a new ring fused to the azetidinone core.

One notable application of this methodology is the intramolecular nitrile oxide-alkene cycloaddition. arkat-usa.org In this process, a 2-azetidinone tethered to an alkenyl nitrile oxide undergoes a cycloaddition to yield fused tricyclic β-lactams. arkat-usa.org The efficiency of this reaction is influenced by the length of the tether connecting the nitrile oxide and the alkene. For instance, separating the nitrile oxide moiety from the C-4 position of the azetidinone ring by a methylenic group has been shown to be more efficient than direct linkage. arkat-usa.org

The generation of the key nitrile imine intermediate can be achieved photochemically from sydnones or thermally. beilstein-journals.org These reactive species can then be trapped intramolecularly by an alkene to form pyrazoline derivatives fused to the β-lactam ring. beilstein-journals.org The reaction conditions, whether thermal or photochemical, can influence the resulting stereochemistry of the cycloadducts. beilstein-journals.org The versatility of this method allows for the synthesis of a diverse range of complex heterocyclic structures incorporating the 2-azetidinone motif. nih.govresearchgate.net

A specific example involves the reaction of 2-azetidinone-tethered alkenyl oximes or nitroalkanes, which serve as precursors to the nitrile oxide. arkat-usa.org The subsequent intramolecular cycloaddition proceeds with high regio- and stereoselectivity, providing a direct route to novel tricyclic β-lactam antibiotics. arkat-usa.org

| Dipole Precursor | Activating Method | Resulting Fused Ring System | Ref. |

| Alkenyl Nitrile Oxide | Spontaneous | Isoxazoline-fused β-lactam | arkat-usa.org |

| Sydnone | Photochemical/Thermal | Pyrazoline-fused β-lactam | beilstein-journals.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions provide a direct and efficient means of forming the 2-azetidinone ring from acyclic precursors. These methods typically involve the formation of the N1-C2 or C3-C4 bond of the β-lactam ring.

The cyclization of β-amino esters using organometallic reagents, particularly Grignard reagents, is a well-established method for synthesizing β-lactams. iscience.ingoogle.com This reaction proceeds through the formation of an N-anion, which then undergoes intramolecular cyclization to form the 2-azetidinone ring. iscience.in The choice of the Grignard reagent is crucial, as sterically hindered reagents can prevent undesired reactions at the carbonyl group of the ester. iscience.in

This methodology has been successfully applied to the synthesis of a variety of substituted β-lactams. researchgate.net The reaction conditions are generally mild, and the starting β-amino esters are readily accessible, making this a practical approach for β-lactam synthesis.

| β-Amino Ester Derivative | Grignard Reagent | Key Intermediate | Ref. |

| Ethyl β-aminobutanoate | Mesitylmagnesium bromide | N-magnesio β-amino ester | iscience.in |

The direct cyclization of β-amino acids and their functionalized amide derivatives is a fundamental approach to the synthesis of 2-azetidinones. jgtps.comresearchgate.net While direct heating of β-amino acids often leads to decomposition, the use of specific activating agents can facilitate the desired ring closure. google.com

A common strategy involves the use of coupling reagents like triphenylphosphine (B44618) in combination with a heterocyclic disulfide. google.com This system effectively promotes the intramolecular condensation of the β-amino acid to yield the corresponding 2-azetidinone in good yields. google.com The reaction is sensitive to the concentration of the starting material, with lower concentrations generally favoring higher yields. google.com

Other reagents, such as diphenylphosphoryl chloride, have also been shown to cleanly cyclize β-amino acids into β-lactams. jgtps.com The choice of solvent can also play a significant role in the reaction's success, with solvents like THF and dichloromethane often being employed. jgtps.com

| Starting Material | Cyclization Reagent | Solvent | Ref. |

| β-Amino acid | Triphenylphosphine/Disulfide | Alkylnitrile | google.com |

| β-Amino acid | Diphenylphosphoryl chloride | THF, CH2Cl2 | jgtps.com |

Base-promoted intramolecular alkylation offers another effective route to the 2-azetidinone ring system. nih.gov This strategy typically involves the deprotonation of a suitable precursor, followed by an intramolecular nucleophilic substitution to close the four-membered ring.

One such approach utilizes the intramolecular 1,2-addition of an N-propiolamide. researchgate.net The use of a base, such as potassium carbonate, facilitates the cyclization to form an α-methylene-β-lactam. researchgate.net This method has a broad substrate scope and can be scaled up for larger preparations. researchgate.net

Another example is the base-catalyzed intramolecular cyclization of N-benzyl-N-methyl-propiolamides, which yields α-methylene-β-lactam compounds with high selectivity. rsc.org Potassium tert-butoxide in dimethylsulfoxide is an effective base-solvent system for this transformation. rsc.org These methods highlight the utility of base-promoted cyclizations in the synthesis of functionalized β-lactams. acs.org

| Precursor | Base | Key Transformation | Ref. |

| N-propiolamide | K2CO3 | Intramolecular 1,2-addition | researchgate.net |

| N-benzyl-N-methyl-propiolamide | KOtBu | 4-exo-dig cyclization | rsc.org |

Cyclization of β-Amino Acids and Functionalized Amides

Stereocontrolled Approaches for 2-Azetidinone, 4-(3-butenyl)- and its Chiral Derivatives

The development of stereocontrolled methods is crucial for the synthesis of enantiomerically pure β-lactams, which are often required for biological applications. These approaches typically employ chiral auxiliaries or catalysts to induce asymmetry during the ring-forming step.

Chiral auxiliaries are frequently used to control the stereochemical outcome of β-lactam forming reactions. These auxiliaries are temporarily incorporated into the substrate and direct the stereochemistry of the subsequent cyclization, after which they can be removed.

One prominent example is the use of Evans' oxazolidinones. These chiral auxiliaries can direct the formation of specific stereoisomers of β-lactams through chelation-controlled enolate formation. The auxiliary can then be cleaved to provide the desired enantiomerically enriched product.

Another approach involves the use of chiral imines derived from readily available chiral amines, such as (R)- or (S)-α-methylbenzylamine. uu.nl In the ester enolate-imine condensation, these chiral imines can induce high levels of diastereoselectivity in the formation of the β-lactam ring. uu.nl The choice of metal enolate and reaction conditions can significantly influence the stereochemical outcome. uu.nl

The use of chiral auxiliaries attached to the ketene precursor in Staudinger reactions is another effective strategy. mdpi.comresearchgate.net For example, chiral 1-aminoindane and 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) have been used as chiral auxiliaries in the synthesis of 3-benzyl-β-lactams with complete trans-diastereoselectivity. mdpi.comresearchgate.net

| Chiral Auxiliary | Reaction Type | Stereochemical Control | Ref. |

| Evans' Oxazolidinone | Aldol Condensation | Chelation Control | |

| (R)-α-Methylbenzylamine | Ester Enolate-Imine Condensation | Diastereoselection | uu.nl |

| 1-Aminoindane | Staudinger Reaction | Diastereoselection | mdpi.comresearchgate.net |

Asymmetric Catalysis in Azetidinone Ring Construction (e.g., Lewis Acid Catalysis, N-Heterocyclic Carbene Catalysis)

The construction of the 2-azetidinone (or β-lactam) ring is a pivotal step in the synthesis of 4-(3-butenyl)-2-azetidinone. The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition, remains one of the most fundamental and versatile methods for creating this four-membered ring. mdpi.comresearchgate.net In this reaction, a ketene reacts with an imine, and the stereochemical outcome can be directed through the use of asymmetric catalysis to achieve high enantioselectivity. researchgate.net

Lewis Acid Catalysis

Chiral Lewis acids are powerful catalysts for a variety of asymmetric transformations, including the synthesis of β-lactams. csic.es In the context of the Staudinger reaction, a chiral Lewis acid can coordinate to the imine, rendering it more electrophilic and creating a chiral environment that directs the approach of the nucleophilic ketene. This controlled approach influences the stereochemistry of the resulting cycloadduct. While many Lewis acid-catalyzed systems exist, those based on metals like copper(II), titanium(IV), and aluminum(III) are common in asymmetric transformations. bhu.ac.in For example, novel chiral Lewis acid catalysts derived from simple amino acids have been successfully employed in asymmetric Diels-Alder reactions, a principle that extends to ketene-imine cycloadditions. The use of a Lewis acid can have a decisive effect on the reaction outcome, diverting ketene reactivity to different cycloaddition pathways. csic.es A review of β-lactam synthesis highlights catalytic asymmetric reactions of ketenes as a key strategy. csic.es

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. whiterose.ac.uk In β-lactam synthesis, chiral NHCs can catalyze the Staudinger reaction with high enantioselectivity. organic-chemistry.orgacs.org The mechanism involves the NHC adding to the ketene to form a zwitterionic Breslow-type intermediate. This intermediate then reacts with the imine, and the chiral environment of the NHC dictates the stereochemical outcome of the ring closure. researchgate.net This method has been successfully applied to the reaction of various ketenes with N-Boc-protected imines, affording cis-β-lactams with high yields and enantioselectivity. organic-chemistry.org

Recent studies have shown that even electrochemically generated NHCs can act as effective catalysts or bases for reactions like the Staudinger cycloaddition. whiterose.ac.uk Theoretical studies have also been conducted to understand the origin of stereoselectivity in NHC-catalyzed Staudinger reactions, attributing it to a combination of electrostatic and steric effects in the transition state. researchgate.net

The following table summarizes representative catalytic approaches for asymmetric azetidinone synthesis.

| Catalyst Type | Example Catalyst/System | Reaction | Key Finding | Reference |

| Lewis Acid | Chiral Amino Acid-Derived Catalysts | Diels-Alder (related cycloaddition) | Simple amino acids can be precursors for effective chiral Lewis acid catalysts. | |

| Lewis Acid | Metal Complexes (e.g., Ti, Al, Cu) | Ketene-Imine Cycloaddition | Lewis acids activate the imine and can control the stereochemical outcome. | csic.es |

| NHC | Chiral Triazolium Salt Precursor | Staudinger Reaction | Efficient catalyst for the formal [2+2] cycloaddition of ketenes and diazenedicarboxylates to yield aza-β-lactams. acs.org | acs.org |

| NHC | Electrochemically Generated NHC | Staudinger Reaction | Electrogenerated NHCs act as a base to promote the reaction. whiterose.ac.uk | whiterose.ac.uk |

Control of Alkene Geometry in the Butenyl Side Chain during Synthesis

If the butenyl side chain is incorporated from a starting material, the alkene geometry is pre-determined. For instance, a synthetic route might involve coupling a chiral azetidinone precursor with a butenyl-containing fragment of a known, pure geometry.

Alternatively, the double bond can be constructed stereoselectively during the synthesis. Several classical and modern organic reactions are available for this purpose:

Alkyne Reduction : The reduction of a corresponding 4-(3-butynyl)-2-azetidinone precursor is a powerful method for stereoselective alkene synthesis. Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) selectively produces the Z (cis) alkene. wikipedia.org Conversely, reduction of the alkyne using sodium metal in liquid ammonia (B1221849) yields the thermodynamically more stable E (trans) alkene. wikipedia.org

Wittig-type Olefination : The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. The reaction of an aldehyde (e.g., a 4-(formylpropyl)-2-azetidinone) with a phosphorus ylide can be tuned to favor either the Z or E alkene. Stabilized ylides in HWE reactions typically favor the E-alkene, while non-stabilized ylides in the classical Wittig reaction, particularly under salt-free conditions, favor the Z-alkene. The stereoselective synthesis of polyenic side chains in natural products often relies on these methods. researchgate.net

Pericyclic Reactions : Certain pericyclic reactions, known for their high degree of stereocontrol, can be used to form stereodefined dienes. nih.gov While complex for a simple butenyl group, these principles can be applied in more elaborate syntheses.

Photoisomerization : In cases where an undesired isomer is formed, photoisomerization can be used to convert an E-alkene into a Z-alkene, often using a photosensitizer. qs-gen.com Recent advances have developed closed-loop recycling photoreactors to improve the efficiency of this process. qs-gen.com

| Synthetic Strategy | Reagents/Conditions | Predominant Alkene Geometry | Reference |

| Alkyne Reduction | H₂, Lindlar's Catalyst | Z (cis) | wikipedia.org |

| Alkyne Reduction | Na, liquid NH₃ | E (trans) | wikipedia.org |

| Wittig Reaction | Non-stabilized ylide, salt-free | Z (cis) | |

| Horner-Wadsworth-Emmons | Stabilized ylide | E (trans) | researchgate.net |

| Photoisomerization | Light, Photosensitizer | Z (cis) from E (trans) | qs-gen.com |

Direct Introduction and Functionalization of the Butenyl Group

Alkylation and Coupling Strategies for 4-Position Substitution

Introducing the 4-(3-butenyl) group onto the azetidinone ring can be achieved either by building the ring from a precursor already bearing the side chain or by direct functionalization of a pre-formed β-lactam.

One established method involves the cyclization of β-amino esters using Grignard reagents. bhu.ac.in In this approach, a β-amino ester precursor that already contains the 3-butenyl moiety at the appropriate position is treated with a sterically hindered Grignard reagent, such as o-tolylmagnesium bromide. pressbooks.puborganic-chemistry.org The Grignard reagent facilitates the ring closure to form the 2-azetidinone ring, with the butenyl group already installed at the C4 position. bhu.ac.in

Direct alkylation of a pre-formed azetidinone ring at the C4 position is a more convergent but often challenging approach. This would typically involve the generation of a nucleophilic enolate at the C3-C4 bond, followed by reaction with an electrophile like 4-bromo-1-butene. However, controlling the site of deprotonation (C3 vs. C4) and subsequent alkylation can be difficult. While C3-alkylation of β-lactam enolates is known, C4-functionalization via this route is less common. ucl.ac.be A related strategy involves the generation of a lithium enolate from an α-bromo-α-fluoro-β-lactam via halogen-lithium exchange, which can then be alkylated, although this was reported for the C3 position. acs.org

Modern cross-coupling reactions offer powerful alternatives for forming the C-C bond to introduce the butenyl group. Reactions such as the Suzuki or Stille coupling could be employed. researchgate.net This strategy would require a 4-substituted azetidinone precursor bearing a suitable functional group for the coupling reaction, such as a halide or triflate at the C4 position. The coupling partner would be a butenyl-organometallic reagent, for instance, a butenylboronic acid or ester in a Suzuki reaction. These reactions often proceed under mild conditions, which is crucial for preserving the integrity of the strained β-lactam ring and the geometry of the butenyl double bond. researchgate.net

Olefin Metathesis Strategies in Azetidinone Functionalization

Olefin metathesis is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. harvard.eduillinois.edu For a molecule like 4-(3-butenyl)-2-azetidinone, the terminal alkene of the butenyl group serves as a reactive handle for various metathesis transformations, enabling further functionalization and the construction of more complex molecular architectures. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are often employed due to their high reactivity and tolerance of various functional groups. harvard.edu

Ring-Closing Metathesis (RCM)

If a second alkenyl chain is introduced elsewhere on the molecule, typically on the nitrogen atom (N1 position), ring-closing metathesis can be used to form a bicyclic β-lactam. csic.escsic.es For example, N-allyl-4-(3-butenyl)-2-azetidinone could undergo RCM to create a new ring fused between the N1 and C4 positions. This strategy has been used to prepare novel 1,3-bridged 2-azetidinones as potential inhibitors of penicillin-binding proteins. csic.escsic.es The size of the newly formed ring can be controlled by the length of the alkenyl chains used.

Cross-Metathesis (CM)

The terminal double bond of the 4-(3-butenyl) group can react with other olefins in a cross-metathesis reaction. organic-chemistry.org This allows for the modification or extension of the side chain. For instance, reacting 4-(3-butenyl)-2-azetidinone with a different terminal alkene (R-CH=CH₂) in the presence of a Grubbs-type catalyst can lead to a new C4-substituted azetidinone with a longer or more functionalized side chain (azetidinone-CH₂-CH=CH-R). ucl.ac.be This approach has been demonstrated on solid support, where immobilized β-lactams with alkenyl side chains were reacted with various α,β-unsaturated ketones in a cross-metathesis cleavage step to generate libraries of β-lactam-chalcone hybrids. mdpi.com The efficiency and selectivity of cross-metathesis can be influenced by the type of olefins reacting (e.g., Type I, II, III olefins) and the specific catalyst used. illinois.edu

| Metathesis Type | Substrate Example | Catalyst | Product Type | Reference |

| Ring-Closing (RCM) | N-alkenyl-4-alkenyl-2-azetidinone | Grubbs Catalyst | Bicyclic/Bridged β-Lactam | csic.es, csic.es |

| Cross-Metathesis (CM) | 4-alkenyl-2-azetidinone + Partner Olefin | Hoveyda-Grubbs Catalyst | C4-Side Chain Modified β-Lactam | mdpi.com, ucl.ac.be |

| Cross-Metathesis (CM) | Divinylated Isoxazoline + Acrylate Partner | Ru-based catalysts | Functionalized Isoxazoline | beilstein-journals.org |

Reactivity and Chemical Transformations of 2 Azetidinone, 4 3 Butenyl

Reactions of the Azetidinone Ring System

The reactivity of the 2-azetidinone core is dominated by the electrophilic nature of the carbonyl carbon and the inherent strain of the four-membered ring. These factors facilitate a variety of reactions that modify or open the lactam ring.

Nucleophilic Acyl Substitution and Controlled Ring Opening

Nucleophilic acyl substitution is a fundamental reaction of β-lactams, where a nucleophile attacks the carbonyl carbon, leading to the cleavage of the amide bond. masterorganicchemistry.comtestbook.comlibretexts.orgkhanacademy.orgresearchgate.net This process can be controlled to achieve either selective cleavage to form β-amino acid derivatives or to participate in more complex transformations leading to novel heterocyclic systems.

The controlled hydrolysis or alcoholysis of the β-lactam ring in 2-azetidinone, 4-(3-butenyl)- provides a direct route to β-amino acids and their corresponding esters. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to break the C-N bond of the ring. masterorganicchemistry.comtestbook.comlibretexts.orgkhanacademy.orgresearchgate.net

The synthesis of β-amino esters from β-lactams is a well-established method. For instance, the reaction of 4-(3-butenyl)-2-azetidinone with an alcohol in the presence of an acid or base catalyst would yield the corresponding β-amino ester. This transformation is valuable as β-amino acids are important structural motifs in various biologically active molecules.

| Reactant | Reagent/Conditions | Product | Reference |

| 2-Azetidinone, 4-(3-butenyl)- | Alcohol, Acid/Base Catalyst | β-Amino ester derivative | clockss.org |

| 4-Acetoxy-2-azetidinone | Nitrogen Nucleophiles | 4-Substituted-2-azetidinones | dcu.ie |

This table illustrates the general principle of nucleophilic acyl substitution on the β-lactam ring, leading to the formation of β-amino acid derivatives or other substituted azetidinones.

The ring strain of the azetidinone ring can be harnessed to drive the formation of new, more complex heterocyclic structures. beilstein-journals.orgnih.govuobaghdad.edu.iq Ring-opening reactions, often initiated by a nucleophilic attack, can be followed by intramolecular cyclizations to construct larger rings or bicyclic systems. beilstein-journals.org For example, the reaction of 4-(3-butenyl)azetidin-2-one with electrophilic reagents like iodine or mercury(II) acetate (B1210297) can initiate a cyclization to form carbapenam (B8450946) ring systems. researchgate.net In this case, the butenyl side chain participates in the reaction, leading to the formation of a new five-membered ring fused to the original β-lactam structure.

Another strategy involves the photochemical Norrish-Yang cyclization of α-aminoacetophenones to form azetidinols, which can then undergo ring-opening upon addition of electron-deficient ketones or boronic acids to yield dioxolanes. beilstein-journals.org While not directly involving 2-azetidinone, 4-(3-butenyl)-, this illustrates the broader principle of using azetidine (B1206935) ring-opening to generate new heterocyclic frameworks. beilstein-journals.org

| Starting Material | Reagent/Conditions | Product | Reference |

| 4-(3′-butenyl)azetidin-2-one | I₂, Hg(OAc)₂ | Bicyclic β-lactams (Carbapenam ring skeleton) | researchgate.net |

| α-Aminoacetophenones | Light irradiation, then electron-deficient ketones or boronic acids | Dioxolanes | beilstein-journals.org |

This table showcases examples of how azetidine ring-opening can be utilized to synthesize novel heterocyclic systems.

Selective Cleavage for β-Amino Acid Derivatives

Reductive Transformations of the β-Lactam Carbonyl

The carbonyl group of the β-lactam ring can be reduced to an alcohol or a methylene (B1212753) group using various reducing agents. These transformations provide access to azetidines and their derivatives, which are also important building blocks in organic synthesis. organic-chemistry.orgnih.gov Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and other metal hydrides. The reduction of the carbonyl group removes the planarity of the amide bond and introduces a new stereocenter at the C-2 position.

| Reactant | Reagent | Product | Reference |

| 2-Azetidinone, 4-(3-butenyl)- | Lithium aluminum hydride | 4-(3-butenyl)azetidine |

This table provides an example of a reductive transformation of the β-lactam carbonyl.

Oxidative Reactions on the Azetidinone Scaffold

Oxidative reactions on the 2-azetidinone scaffold can target either the ring itself or the butenyl side chain. Oxidation of the butenyl group can lead to the formation of epoxides, diols, or cleavage of the double bond to form aldehydes or carboxylic acids, depending on the oxidizing agent used. These transformations can introduce new functional groups to the molecule, further expanding its synthetic utility. For instance, oxidation with ozone can convert 2-alkylideneazetidines into the corresponding β-lactams. organic-chemistry.orgorganic-chemistry.org

| Reactant | Reagent | Product | Reference |

| 2-Alkylideneazetidines | Ozone (O₃) | β-Lactams | organic-chemistry.orgorganic-chemistry.org |

This table illustrates an oxidative reaction involving a derivative of the azetidinone scaffold.

Ring Expansion and Rearrangement Reactions

The strained four-membered ring of azetidinones can undergo ring expansion reactions to form larger heterocyclic systems, such as five- or six-membered rings. clockss.org These reactions are often driven by the relief of ring strain and can be initiated by various reagents or conditions. For example, enantiomerically pure 2-alkenyl azetidines can undergo a ring-expansion to N-alkyl-1,2,3,6-azocines upon reaction with activated alkynes. researchgate.net Rearrangement reactions, such as the Beckmann rearrangement of oximes derived from azetidin-3-ones, can also lead to the formation of larger ring structures. libretexts.org

| Reactant | Reagent/Conditions | Product | Reference |

| 2-Alkenyl azetidines | Activated alkynes | N-Alkyl-1,2,3,6-azocines | researchgate.net |

This table provides an example of a ring expansion reaction starting from an azetidine derivative.

Transformations of the 4-(3-Butenyl) Side Chain

The terminal alkene of the 4-(3-butenyl) group is a key site for functionalization, allowing for the introduction of diverse chemical entities and the construction of more complex molecular architectures.

The double bond of the butenyl moiety readily undergoes addition reactions, enabling its conversion into a range of other functional groups.

Hydrogenation: The alkene can be saturated to the corresponding n-butyl group via catalytic hydrogenation. This transformation is typically accomplished using hydrogen gas in the presence of a metal catalyst such as palladium on charcoal (Pd/C) or platinum oxide. google.com This reaction effectively removes the unsaturation, leading to the formation of 4-butyl-2-azetidinone. The hydrogenation of alkenyl side chains on azetidinone cores is a well-established method for producing saturated analogues. researchgate.netdcu.ie

Hydroboration-Oxidation: This two-step reaction sequence provides a method to convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. masterorganicchemistry.commasterorganicchemistry.com In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond, with the boron atom attaching to the terminal, less-substituted carbon. libretexts.org This addition occurs with syn stereochemistry. masterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding 4-(4-hydroxybutyl)-2-azetidinone. masterorganicchemistry.com The oxidation step proceeds with complete retention of stereochemistry. masterorganicchemistry.com

Epoxidation: The butenyl side chain can be converted to an epoxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org This reaction forms 4-(epoxybutyl)-2-azetidinone, a versatile intermediate where the electrophilic epoxide ring can be opened by various nucleophiles to introduce a wide range of functionalities at either the C3' or C4' position of the side chain.

Table 1: Alkene Functionalization Reactions of 2-Azetidinone, 4-(3-butenyl)-

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 4-Butyl-2-azetidinone |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(4-Hydroxybutyl)-2-azetidinone |

Olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, offers sophisticated strategies for modifying the butenyl side chain.

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that can be utilized if the azetidinone nitrogen is first functionalized with another alkenyl group (e.g., an allyl or pentenyl group). harvard.edu This creates a diene system, which, in the presence of a ruthenium catalyst like a Grubbs' or Hoveyda-Grubbs catalyst, can cyclize to form a new bicyclic structure fused to the azetidinone ring. harvard.edunumberanalytics.com The reaction is entropically driven by the release of a small volatile alkene, such as ethylene. numberanalytics.com This strategy has been applied to related 1-(3-butenyl)-2-azetidinone systems to create novel fused heterocycles. molaid.com

Cross-Metathesis (CM): This intermolecular variant of olefin metathesis involves the reaction of the terminal alkene of the 4-(3-butenyl) group with a different olefinic partner. apeiron-synthesis.com This allows for the direct extension and elaboration of the side chain. A notable example is the cross-metathesis of N-thiomethyl-4-(3-butenyl)-2-azetidinone with N-phenylacrylamide using Grubbs' second-generation catalyst, which successfully yields a more complex side chain with an amide functionality. reactionbiology.com This demonstrates the tolerance of the azetidinone ring and the catalyst to various functional groups. reactionbiology.combeilstein-journals.org

Table 2: Olefin Metathesis Reactions

| Reaction Type | Reactant(s) | Catalyst Example | Product Type |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | N-alkenyl-4-(3-butenyl)-2-azetidinone | Grubbs' Catalyst | Fused Bicyclic Azetidinone |

The terminal alkene of the butenyl group is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for C-C bond formation. researchgate.net

The Heck reaction, for instance, can be employed to couple the terminal alkene with aryl or vinyl halides. researchgate.net This reaction, typically catalyzed by a Pd(0) species like that generated from Pd(OAc)₂ with a phosphine (B1218219) ligand, would result in the formation of a new carbon-carbon bond at the terminal position of the side chain, leading to products such as 4-(4-aryl-3-butenyl)-2-azetidinone. researchgate.netorganic-chemistry.org While direct studies on 4-(3-butenyl)-2-azetidinone are not prevalent, the successful palladium-catalyzed arylation of the structurally similar 3-(3'-propenyl)-2-azetidinone provides a strong precedent for the viability of this transformation. researchgate.net Such reactions expand the molecular complexity by attaching aromatic or other vinylic systems to the side chain.

Olefin Metathesis Reactions (Ring-Closing and Cross-Metathesis)

Derivatization at the Nitrogen and Unsubstituted Carbon Positions

Beyond the side chain, the azetidinone ring itself offers sites for further functionalization, namely the ring nitrogen and the C3 carbon atom.

The nitrogen atom of the β-lactam ring is a common site for modification, which can significantly influence the molecule's properties. The N-H bond can be deprotonated with a base, and the resulting amide anion can be treated with various electrophiles. reactionbiology.comucl.ac.be

Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl or alkenyl halides, such as allyl bromide, in the presence of a base provides the corresponding N-substituted azetidinones. ucl.ac.be

N-Acylation: Treatment with acylating agents can introduce an acyl group onto the nitrogen. researchgate.net

N-Functionalization: More complex groups can be installed. For example, N-thiomethylation has been achieved by deprotonating with lithium hexamethyldisilazide (LiHMDS) and quenching with S-methyl methanethiosulfonate (B1239399) (MeSO₂SMe), yielding N-thiomethyl-4-(3-butenyl)-2-azetidinone. reactionbiology.com The synthesis of various N-substituted azetidinones, including N-(3-butenyl) derivatives, is a key step in the preparation of more complex bioactive molecules. acs.org

Table 3: Examples of N-Functionalization Strategies

| Reaction | Reagents | N-Substituent |

|---|---|---|

| N-Alkylation | Allyl bromide, KOH, 18-crown-6 | -CH₂CH=CH₂ |

| N-Thiomethylation | 1. LiHMDS 2. MeSO₂SMe | -SCH₃ |

The C3 position, adjacent to the carbonyl group, can also be functionalized, typically through the formation of a lactam enolate.

C3-Substitution: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates an enolate. ucl.ac.be This nucleophilic enolate can then react with a variety of electrophiles (e.g., alkyl halides) to install a substituent at the C3 position. This approach allows for the synthesis of 3,4-disubstituted azetidinones. The synthesis of related compounds like 4-(3-butenyl)-3-ethylazetidin-2-one has been reported, which can exist as separable cis and trans diastereomers. clockss.org

Chiral Functionalization: Introducing substituents stereoselectively is a critical challenge in synthesis. One effective strategy involves placing a chiral auxiliary on the molecule to direct the approach of incoming reagents. acs.org For example, in related systems, a chiral group at the C4 position has been shown to effectively control the stereochemistry of additions to a C3-keto group, allowing for the creation of a new quaternary chiral center at C3 with high diastereoselectivity. acs.org This highlights a pathway for the asymmetric synthesis of densely functionalized β-lactams starting from chiral precursors.

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms in Azetidinone Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the synthesis of 2-azetidinones. mdpi.comacs.org The mechanism, particularly its stereochemical outcome, is complex and highly dependent on the nature of the reactants and experimental conditions. mdpi.com

Stereochemical Pathways of Staudinger Cycloadditions

The stereochemistry of the resulting β-lactam is a critical aspect of the Staudinger reaction. The formation of either cis or trans isomers is influenced by factors such as reaction temperature, solvent polarity, and the electronic and steric properties of the substituents on both the ketene and the imine. researchgate.net Generally, the reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate. nih.gov This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product. arkat-usa.org

The conrotatory ring closure of the zwitterionic intermediate is a key stereodetermining step. arkat-usa.org For some systems, particularly those involving silyl (B83357) enol groups, the presence of a silyl group on the intermediate azadiene has been shown to be crucial for its stabilization and plays a fundamental role in the conrotatory ring closure, ultimately influencing the formation of the azetidinone ring. researchgate.net The isomerization of the imine moiety within the zwitterionic intermediate can also dictate the final stereochemistry. arkat-usa.orgrsc.org For linear imines, which typically exist in the E configuration, the zwitterionic intermediate can either directly close to the cis-β-lactam or first isomerize to a sterically more favorable intermediate that then closes to the trans-β-lactam. arkat-usa.org

The stereoselectivity can be highly dependent on the specific reactants. For instance, the reaction of chiral carbohydrate Schiff bases with phthalimidoacetyl chloride has been reported to yield a single isomer of a sugar-based monocyclic β-lactam. nih.gov Conversely, in certain cases, such as the reaction of N'-unsubstituted imines with an excess of acid chloride, an equimolar mixture of cis and trans isomers may be obtained. mdpi.com The choice of the N-protecting group on the imine can also dramatically switch the stereochemical outcome; N-tosyl imines tend to produce cis-β-lactams, while N-triflyl imines favor the formation of trans isomers. nih.gov

Transition State Characterization and Energetics via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting the intricate details of reaction mechanisms. These methods allow for the characterization of transition states and the calculation of their corresponding energies, providing a quantitative understanding of the factors that govern reactivity and selectivity. pku.edu.cnacs.org

Furthermore, theoretical studies have shed light on the torquoelectronic effects in the Staudinger reaction. pku.edu.cn While initially thought to be a primary controlling factor, it has been shown that for some systems, particularly those involving monosubstituted ketenes with electron-acceptor substituents, steric hindrance and isomerization play more dominant roles in determining stereoselectivity. rsc.org DFT calculations have revealed that the diastereoselectivity in such cases cannot be simply predicted by the torquoelectronic model alone, as the rate-determining steps for the different stereochemical pathways can vary. pku.edu.cnacs.org

Computational Chemistry and Quantum Mechanical Analysis

The application of computational chemistry and quantum mechanics has provided profound insights into the electronic and steric factors that govern the synthesis of 2-azetidinones.

Ab Initio and Density Functional Theory (DFT) Calculations on Model Systems

Ab initio and DFT calculations have been widely used to model the Staudinger reaction and related processes. nih.govresearchgate.net These studies often focus on simplified model systems to isolate and understand specific electronic and steric effects. For instance, DFT calculations have been performed on the reaction of various ketenes with different imines to probe the influence of substituents on the reaction mechanism and stereoselectivity. nih.gov These calculations have confirmed that the reaction typically proceeds through a cis-transition state, which is energetically more favorable than a trans-transition state. researchgate.net

The choice of computational method and basis set is crucial for obtaining accurate results. Methods like B3LYP and wB97X-D with basis sets such as 6-31G* are commonly employed for these types of investigations. pku.edu.cnresearchgate.net These theoretical approaches allow for the detailed analysis of transition state geometries and the electronic properties of reactants and intermediates.

Understanding Electronic and Steric Effects on Reactivity and Selectivity

Electronic and steric effects are paramount in controlling the reactivity and selectivity of azetidinone synthesis. researchgate.netnih.gov Computational studies have been instrumental in deconvoluting these effects. For example, Hammett analyses, which correlate reaction rates with substituent electronic properties, have been combined with DFT calculations to demonstrate a clear relationship between the electronic nature of the imine and the product ratio in the Staudinger reaction. pku.edu.cn

Structure-Reactivity Relationships and Selectivity Control

The interplay between the structure of the reactants and the resulting reactivity and selectivity is a central theme in the synthesis of 2-azetidinones. By understanding these relationships, chemists can rationally design synthetic strategies to achieve desired outcomes.

The stereoselectivity of the Staudinger reaction is highly tunable by modifying the substituents on both the ketene and the imine. As previously mentioned, the electronic nature of the N-protecting group on the imine can act as a switch between cis and trans selectivity. nih.gov Similarly, the substitution pattern on the ketene has a profound impact. For example, the reaction of divinylimine with N-acylimidazoles bearing an electron-withdrawing group in the α-position leads to the regioselective formation of trans-β-lactams. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to correlate the structural features of azetidinone derivatives with their biological activities. scispace.com While not directly focused on synthesis, these studies highlight the importance of specific structural motifs for desired properties and can indirectly guide synthetic efforts toward molecules with enhanced activity. For instance, some QSAR models have indicated that bulky substituents and high nucleophilicity are favorable for the anti-tubercular activity of certain 4-thiazolidinones and 2-azetidinones. scispace.com

The ability to control selectivity is not limited to stereochemistry. Regioselectivity is also a critical consideration, particularly in molecules with multiple reactive sites. In the context of the Staudinger reduction of azides, electronic effects are often the dominant factor in controlling regioselectivity, although steric hindrance can also play a crucial auxiliary role. nih.gov

Below is an interactive data table summarizing the influence of various factors on the stereoselectivity of the Staudinger reaction.

Interactive Data Table: Factors Influencing Stereoselectivity in Staudinger Cycloadditions

| Factor | Influence on Stereoselectivity | Example/Observation | Citation |

|---|---|---|---|

| Solvent Polarity | Polar solvents tend to favor the formation of trans-β-lactams. | The use of polar solvents can stabilize the zwitterionic intermediate, potentially allowing for isomerization before ring closure. | researchgate.net |

| Reaction Temperature | Can affect the ratio of cis to trans products. | Lower temperatures often lead to higher stereoselectivity. | mdpi.comresearchgate.net |

| Imine N-Substituent | Electron-withdrawing groups can favor trans products. | N-triflyl imines preferentially form trans-β-lactams, while N-tosyl imines favor cis products. | nih.govnih.gov |

| Ketene Substituents | Steric bulk generally favors the formation of trans isomers. | The steric demands of ketene substituents have been correlated with diastereochemical outcomes. | researchgate.netarkat-usa.org |

| Order of Reagent Addition | Can influence the stereoselectivity. | Adding a tertiary amine to a solution of the acyl chloride and imine can decrease stereoselectivity. | researchgate.net |

Factors Influencing Chemo-, Regio-, and Stereoselectivity

The chemo-, regio-, and stereoselectivity in the synthesis of 2-azetidinones are intricately linked to the nature of the reactants, the reaction conditions, and the catalysts employed. A primary route to these compounds is the Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine. The stereochemical outcome of this reaction is particularly complex and has been the focus of numerous studies. mdpi.comresearchgate.net

Reactant Structure:

The substituents on both the ketene and the imine play a crucial role in determining the selectivity of the cycloaddition. mdpi.com For instance, the reaction of N-trialkylsilylimines with glycine-derived ketenes has been shown to produce 1,3-azadienes, which then undergo a conrotatory ring closure to form the 2-azetidinone ring. researchgate.net This process exhibits exclusive trans diastereoselectivity. researchgate.net Theoretical studies have indicated that the presence of a silyl enol group in the intermediate azadiene is vital for its stabilization and plays a fundamental role in the ring closure, ultimately dictating the formation of the azetidinone ring. researchgate.net

In reactions involving azetidine-2,3-diones, the steric bulk of substituents on the incoming nucleophile can dictate the regiochemical outcome. For example, in metal-promoted reactions with propargyl bromides, the difference in regioselectivity is attributed to steric effects. acs.org

Reaction Conditions:

Experimental conditions such as temperature and the use of microwave irradiation can significantly influence the stereoselectivity. mdpi.com For example, microwave-promoted cycloaddition of N-(chrysen-6-yl)imines with a ketene derived from (+)-car-3-ene resulted in trans-azetidinones with high stereoselectivity. mdpi.com In another instance, the reaction of a specific aldehyde with cyclohexylamine (B46788) and subsequent reaction with 2-(benzyloxy)acetyl chloride yielded a mixture of diastereomers, from which the pure cis-β-lactam could be isolated. mdpi.com

Catalysts:

The choice of catalyst is another determining factor. Gold-catalyzed intermolecular cycloadditions between allenamides and 1,3-dienes have been explored, with the reaction pathway being influenced by the nature of the diene and the type of gold catalyst used. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions of aziridines have been studied, with the mechanism involving oxidative addition, transmetalation, and reductive elimination. acs.org In the synthesis of bis(indolyl)butyl-β-lactams, the use of a catalytic amount of Dysprosium(III) triflate in an ionic liquid was a key step for the nucleophilic addition of indole (B1671886) to a 4-butenyl aldehyde side chain on an azetidinone intermediate. researchgate.net

Table 1: Factors Influencing Selectivity in 2-Azetidinone Synthesis

| Factor | Influence on Selectivity | Example | Reference(s) |

| Reactant Substituents | Determines diastereoselectivity through steric and electronic effects. | N-trialkylsilylimines with glycine-derived ketenes yield exclusive trans products. | researchgate.net |

| Steric bulk on propargyl bromides controls regioselectivity in reactions with azetidine-2,3-diones. | acs.org | ||

| Reaction Temperature | Can alter the stereochemical outcome. | Staudinger synthesis at -82 °C can be highly stereoselective, producing only cis-adducts. | mdpi.commdpi.com |

| Microwave Irradiation | Can promote high stereoselectivity. | Microwave-promoted cycloaddition yielded highly stereoselective trans-azetidinones. | mdpi.com |

| Catalyst | The nature of the catalyst (e.g., gold, palladium, dysprosium) and its ligands dictates the reaction pathway and selectivity. | Gold catalysts influence the pathway of cycloadditions involving allenamides. | researchgate.net |

| Palladium catalysts are used in stereospecific ring-opening cross-coupling of aziridines. | acs.org | ||

| Dy(OTf)₃ catalyzes the nucleophilic addition of indole to a butenyl side chain. | researchgate.net |

Role of Intermediates and Solvent Effects on Reaction Outcomes

The mechanism of 2-azetidinone formation often involves the formation of transient intermediates that are critical in determining the final product's stereochemistry. The solvent can also play a significant role in stabilizing these intermediates and influencing the reaction pathway.

Intermediates:

In the Staudinger synthesis, the reaction is generally believed to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com The initial nucleophilic attack of the imine on the ketene forms this intermediate, which then undergoes a conrotatory electrocyclization to give the β-lactam ring. mdpi.com The stereochemical fate of the reaction is often decided at this stage. Isomerization of the starting imine or the zwitterionic intermediate can lead to a mixture of cis and trans products. mdpi.commdpi.com Theoretical studies, particularly DFT calculations, have been instrumental in elucidating the structures and energies of these intermediates and transition states, providing a rationale for the observed stereoselectivity. mdpi.com

For instance, in the reaction of N-trialkylsilylimines, an intermediate 1,3-azadiene has been isolated and characterized, confirming its role in the formation of the azetidinone ring. researchgate.net The stabilization of this intermediate by the silyl enol group is crucial for the subsequent conrotatory ring closure. researchgate.net In other systems, such as the ruthenium-catalyzed synthesis of β-lactams, the proposed mechanism involves the formation of radical intermediates. ub.edu

Solvent Effects:

The solvent can influence both the rate and the selectivity of the reaction. In metal-promoted propargylation/allenylation of azetidine-2,3-diones, the regioselectivity was found to be a function of the solvent system, in addition to the metal and the substrate. acs.org The use of aqueous media in these reactions represents a "green chemistry" approach. acs.org

In the synthesis of bis(indolyl)butyl-β-lactams, the use of an ionic liquid as the reaction medium was advantageous. researchgate.net It not only allowed for the use of a catalytic amount of the Lewis acid but also simplified the isolation of the final product. researchgate.net This highlights how the choice of solvent can have practical implications for the efficiency and environmental impact of the synthesis.

Table 2: Role of Intermediates and Solvents in 2-Azetidinone Synthesis

| Aspect | Role and Significance | Example | Reference(s) |

| Zwitterionic Intermediate | Formation and subsequent conrotatory electrocyclization is key in the Staudinger synthesis. Its isomerization can affect stereoselectivity. | The stereochemical outcome of the ketene-imine cycloaddition is often determined by the stability and conformation of this intermediate. | mdpi.commdpi.com |

| 1,3-Azadiene Intermediate | Isolated and characterized in reactions of N-trialkylsilylimines, its stabilization by a silyl enol group is crucial for ring closure. | Leads to exclusive trans diastereoselectivity in the formation of the azetidinone. | researchgate.net |

| Radical Intermediates | Proposed in ruthenium-catalyzed syntheses of β-lactams. | A "Ru" complex promotes the activation of a benzylic position via a radical process. | ub.edu |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and selectivity. | The regioselectivity of metal-promoted reactions of azetidine-2,3-diones is dependent on the solvent system. | acs.org |

| Aqueous Media | Offers a "green" alternative for certain synthetic steps. | Used in metal-induced propargylation/allenylation reactions. | acs.org |

| Ionic Liquids | Can facilitate catalyst activity and simplify product isolation. | Used with Dy(OTf)₃ in the synthesis of bis(indolyl)butyl-β-lactams. | researchgate.net |

Analytical and Characterization Methodologies for Structural and Stereochemical Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for defining the connectivity and functional groups within the 2-Azetidinone, 4-(3-butenyl)- molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Ring Substitution Patterns and Butenyl Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Azetidinone, 4-(3-butenyl)-. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's framework. mdpi.comnih.gov

¹H NMR spectra are crucial for identifying the protons on the azetidinone ring and the butenyl side chain. The chemical shifts (δ) and coupling constants (J) of the ring protons are particularly informative. For instance, the coupling constant between the protons at C3 and C4 of the β-lactam ring can distinguish between cis and trans isomers. A larger coupling constant (typically J = 5-6 Hz) is indicative of a cis relationship, while a smaller coupling constant (J = 0-2 Hz) suggests a trans arrangement. ipb.pt The signals for the vinyl protons of the butenyl group typically appear in the range of δ 4.80-5.95 ppm. clockss.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the β-lactam ring is a key indicator, typically resonating at a distinct chemical shift. redalyc.org The resonances for the carbons in the butenyl side chain can also be assigned, confirming its presence and connectivity.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. arkat-usa.orghmdb.ca COSY spectra reveal proton-proton couplings, helping to trace the spin systems of the azetidinone ring and the butenyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra. hmdb.ca More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations, further solidifying the structural assignment. arkat-usa.org

| Nucleus | Technique | Observed Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|---|

| ¹H | 1D NMR | 2.20 - 6.00 | Ring protons, butenyl chain protons |

| ¹³C | 1D NMR | ~165 - 175 (C=O) | Carbonyl carbon, butenyl chain carbons |

| ¹H-¹H | COSY | N/A | Proton-proton correlations within the ring and side chain |

| ¹H-¹³C | HSQC/HMBC | N/A | Direct and long-range proton-carbon correlations |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Degradation Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of 2-Azetidinone, 4-(3-butenyl)-. clockss.org This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₇H₁₁NO. For instance, the calculated mass for the protonated molecule [M+H]⁺ of 4-(3-butenyl)azetidin-2-one is 126.0919, with experimental values found to be in close agreement. clockss.org

HRMS is also instrumental in identifying and characterizing potential degradation products that may form under various conditions, such as hydrolysis or oxidation. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the fragments, the structure of these degradation products can be deduced, providing insights into the stability and reactivity of the parent compound. researchgate.net

| Ion | Calculated m/z | Observed m/z | Technique |

|---|---|---|---|

| [M+H]⁺ | 126.0919 | 126.0917 | CI |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-Azetidinone, 4-(3-butenyl)-. clockss.orgacs.org The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent feature in the IR spectrum of this compound is the strong absorption band of the β-lactam carbonyl group (C=O), which typically appears in the range of 1730-1760 cm⁻¹. wiley-vch.de Another key absorption is that of the N-H bond of the lactam, which gives rise to a stretching vibration. The presence of the butenyl group is confirmed by the C=C stretching vibration around 1640 cm⁻¹ and the vinylic C-H stretching vibrations above 3000 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| β-Lactam C=O | Stretching | 1730 - 1760 |

| N-H | Stretching | ~3200 - 3400 |

| C=C (alkene) | Stretching | ~1640 |

| =C-H (vinylic) | Stretching | >3000 |

Chiral Analysis for Enantiomeric and Diastereomeric Purity

Due to the presence of a stereocenter at the C4 position of the azetidinone ring, 2-Azetidinone, 4-(3-butenyl)- can exist as a pair of enantiomers. The determination of enantiomeric and diastereomeric purity is therefore critical.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying the enantiomers of 2-Azetidinone, 4-(3-butenyl)-. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. csfarmacie.cz Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomeric peaks. scirp.org By comparing the peak areas in the chromatogram, the enantiomeric excess (ee) or enantiomeric purity of a sample can be accurately determined.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules like 2-Azetidinone, 4-(3-butenyl)-. wiley-vch.delibretexts.orgnumberanalytics.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. caltech.edu The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms. caltech.edu This provides unambiguous proof of the absolute configuration (R or S) at the chiral center, which is crucial for understanding its biological activity and for use as a chiral building block in synthesis. nih.gov

Advanced Applications in Contemporary Organic Chemistry

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of the butenyl group at the C-4 position of the 2-azetidinone ring offers a reactive handle for a variety of synthetic manipulations, enabling the construction of intricate molecular architectures.

Construction of Advanced Pharmaceutical Intermediates (APIs)

2-Azetidinone, 4-(3-butenyl)- serves as a crucial precursor for the synthesis of advanced pharmaceutical intermediates, particularly those related to β-lactam antibiotics. The 2-azetidinone core is the central structural motif in antibiotics like penicillins, cephalosporins, and carbapenems. researchgate.netnih.gov The butenyl side chain can be chemically modified to introduce the specific functionalities required for potent antibacterial activity.

For instance, derivatives of 4-substituted-2-azetidinones are key intermediates in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. researchgate.net The synthesis of these antibiotics often involves the stereoselective construction of the β-lactam ring followed by the elaboration of the side chains. The butenyl group in 2-azetidinone, 4-(3-butenyl)- provides a versatile starting point for these elaborations.

Table 1: Examples of Pharmaceutical Intermediates Derived from 4-Substituted-2-Azetidinones

| Intermediate | Antibiotic Class | Synthetic Utility of the 4-Substituent |

| (3R,4R)-4-Acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone | Carbapenems | The acetoxy group is a key functionality for further transformations to complete the carbapenem skeleton. researchgate.netacs.org |

| (3S,4R)-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-4-carboxymethyl-2-azetidinone | Carbapenems | The carboxymethyl group at the C-4 position is a precursor to the side chain of certain carbapenem antibiotics. acs.org |

| 4-Substituted-2-azetidinone-1-oxysulfonic acids | Monobactams | The substituent at the C-4 position influences the antibacterial spectrum and potency. nih.gov |

Synthesis of Agrochemical Precursors

The reactivity of the butenyl group also makes 2-azetidinone, 4-(3-butenyl)- a valuable intermediate in the synthesis of novel agrochemicals. Its structure can be incorporated into molecules designed to have fungicidal or herbicidal properties.

For example, the 1,2,4-triazole (B32235) moiety is a key feature in many commercial fungicides, and the synthesis of novel triazole-containing compounds often involves the use of versatile building blocks. jocpr.com The butenyl group of 2-azetidinone, 4-(3-butenyl)- can be functionalized and integrated into such fungicidal scaffolds. Similarly, the development of new herbicides often relies on the synthesis of novel heterocyclic compounds, and this β-lactam can serve as a starting point for creating such structures. frontiersin.orgmdpi.com